molecular formula C13H22O2 B109374 (2S,3R,6R)-6-Ethyl-3-methyl-2-(3-oxobutyl)-cyclohexanone CAS No. 958447-27-3

(2S,3R,6R)-6-Ethyl-3-methyl-2-(3-oxobutyl)-cyclohexanone

Cat. No.: B109374
CAS No.: 958447-27-3
M. Wt: 210.31 g/mol
InChI Key: DYGZNDLZBYIWGA-JLLWLGSASA-N
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Description

(2S,3R,6R)-6-Ethyl-3-methyl-2-(3-oxobutyl)-cyclohexanone is a stereochemically complex cyclohexanone derivative characterized by three key substituents: an ethyl group at position 6, a methyl group at position 3, and a 3-oxobutyl moiety at position 2. Cyclohexanones are pivotal in industrial chemistry, particularly in polyamide production via phenol hydrogenation .

Properties

IUPAC Name

(2S,3R,6R)-6-ethyl-3-methyl-2-(3-oxobutyl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O2/c1-4-11-7-5-9(2)12(13(11)15)8-6-10(3)14/h9,11-12H,4-8H2,1-3H3/t9-,11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYGZNDLZBYIWGA-JLLWLGSASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(C(C1=O)CCC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CC[C@H]([C@@H](C1=O)CCC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958447-27-3
Record name 6-Ethyl-3-methyl-2-(3-oxobutyl)cyclohexanone, (2S,3R,6R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0958447273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-ETHYL-3-METHYL-2-(3-OXOBUTYL)CYCLOHEXANONE, (2S,3R,6R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1S8MHU69N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Reactions Analysis

(2S,3R,6R)-6-Ethyl-3-methyl-2-(3-oxobutyl)-cyclohexanone can undergo various chemical reactions, including:

Scientific Research Applications

(2S,3R,6R)-6-Ethyl-3-methyl-2-(3-oxobutyl)-cyclohexanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3R,6R)-6-Ethyl-3-methyl-2-(3-oxobutyl)-cyclohexanone is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, influencing biochemical pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, stereochemical, and functional differences between (2S,3R,6R)-6-Ethyl-3-methyl-2-(3-oxobutyl)-cyclohexanone and related cyclohexanone derivatives:

Compound Name & Structure Molecular Formula Key Substituents Stereochemistry Notable Properties/Applications References
This compound C₁₃H₂₂O₂ 6-Ethyl, 3-methyl, 2-(3-oxobutyl) (2S,3R,6R) Hypothesized industrial intermediate -
HXE (2-(ethylamino)-2-(3-hydroxyphenyl)-cyclohexanone) C₁₄H₁₉NO₂ 2-Ethylamino, 2-(3-hydroxyphenyl) Not specified Bioactive potential due to aromaticity
(±)-(2S,6R)-2-Allyl-2-(benzo[b]thiophen-2-yl)-6-(1H-indol-3-yl)-6-methylcyclohexanone C₂₉H₂₇NOS Benzo[b]thiophen-2-yl, indol-3-yl, allyl (±)-(2S,6R) Chiral synthesis; 20:1 epimeric ratio
Dimethyl 2-(3-chlorophenyl)-6-hydroxy-6-methyl-4-(methylamino)cyclohex-3-ene-1,3-dicarboxylate C₁₉H₂₂ClNO₆ 3-Chlorophenyl, hydroxyl, methylamino Not resolved Minor byproduct in cyclohexanone synthesis
2,2,4,4-Tetramethyl-6-(2-methylbutanoyl)cyclohexane-1,3,5-trione C₁₅H₂₀O₅ Tetramethyl, 2-methylbutanoyl Not specified High polarity due to trione structure
Cyclohexanone, 2,3,4-trihydroxy-6-methyl-, (2S,3R,4R,6R)- C₇H₁₂O₄ 2,3,4-Trihydroxy, 6-methyl (2S,3R,4R,6R) Hydrophilic; potential glycosidase inhibitor

Key Findings:

The trione derivative () exhibits three ketone groups, increasing polarity and reactivity compared to the mono-ketone target .

Stereochemical Complexity :

  • The (±)-(2S,6R) configuration in ’s compound results in a 20:1 epimeric ratio during synthesis, underscoring the challenge of stereochemical control. The target’s (2S,3R,6R) configuration may require advanced catalytic methods to achieve enantiomeric purity .

Synthetic Applications: Cyclohexanone derivatives with chlorophenyl or indole substituents () are often intermediates in pharmaceuticals, whereas the target compound’s aliphatic substituents may favor industrial hydrogenation processes, similar to phenol-to-cyclohexanone conversions using Pd@mpg-C₃N₄ catalysts .

Physicochemical Properties :

  • The trihydroxy-methyl derivative () is highly hydrophilic, while the target compound’s ethyl and methyl groups likely enhance lipophilicity, impacting solubility and membrane permeability in biological systems .

Research Implications

  • Catalytic Selectivity: The Pd@mpg-C₃N₄ catalyst’s high selectivity for phenol hydrogenation (99% conversion) suggests that substituents on cyclohexanone derivatives (e.g., ethyl, oxobutyl) could modulate reactivity in similar catalytic systems .
  • Epimerization Challenges : The 20:1 epimeric ratio observed in highlights the need for stereoselective synthesis techniques to optimize yields of the target compound’s desired diastereomers .

Biological Activity

(2S,3R,6R)-6-Ethyl-3-methyl-2-(3-oxobutyl)-cyclohexanone is a cyclohexanone derivative with a molecular formula of C13H22O2 and a molecular weight of 210.31 g/mol. This compound features unique stereochemistry that may influence its biological activities and potential applications in various fields, including medicinal chemistry and organic synthesis. Given its structural similarities to bioactive compounds like Artemisinin, this article explores its biological activity, potential mechanisms of action, and relevant research findings.

PropertyValue
Molecular Formula C13H22O2
Molecular Weight 210.31 g/mol
CAS Number 958447-27-3
IUPAC Name (2S,3R,6R)-6-Ethyl-3-methyl-2-(3-oxobutyl)cyclohexanone
Structural Characteristics Contains three stereocenters affecting its reactivity and biological interactions

Biological Activity Overview

The biological activity of this compound remains largely under-researched. However, its structural features suggest potential interactions with biological targets:

  • Antimalarial Potential : Due to its structural similarity to Artemisinin, a well-known antimalarial drug, there is speculation about the compound's ability to exhibit similar pharmacological effects. However, empirical studies validating this hypothesis are lacking .
  • Enzyme Interaction Studies : The compound's stereochemistry indicates it could be a candidate for studying enzyme-substrate interactions and metabolic pathways. Its unique functional groups may influence binding affinities with specific enzymes or receptors involved in various biochemical processes.

The precise mechanism of action for this compound is not well-documented. It is hypothesized that the compound may interact with specific molecular targets such as enzymes or receptors, potentially modulating biochemical pathways. The stereochemical configuration plays a crucial role in determining the binding affinity and specificity of the compound.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally related compounds:

Compound NameMolecular FormulaNotable Features
Artemisinin C15H22O5Known for antimalarial activity; contains an endoperoxide bridge
Cyclohexanone C6H10OParent compound; lacks additional functional groups
4-Hydroxycyclohexanone C7H12O2Simpler structure; lacks ethyl and oxobutyl groups

Preparation Methods

Retrosynthetic Analysis

The retrosynthetic breakdown of (2S,3R,6R)-6-Ethyl-3-methyl-2-(3-oxobutyl)-cyclohexanone reveals two primary disconnections:

  • Cyclohexanone Core Formation : The six-membered ring can be constructed via cyclization of a linear precursor, such as a diketone or γ,δ-unsaturated ketone.

  • Side-Chain Introduction : The 3-oxobutyl and ethyl/methyl groups may be introduced through alkylation, conjugate addition, or cross-coupling reactions.

A representative retrosynthetic pathway is illustrated below:

(Target)CyclizationLinear Ketone PrecursorAlkylation/Addition Steps\text{(Target)} \leftarrow \text{Cyclization} \leftarrow \text{Linear Ketone Precursor} \leftarrow \text{Alkylation/Addition Steps}

Cyclohexanone Ring Construction

The cyclohexanone ring is typically synthesized via Dieckmann cyclization or Robinson annulation . For example, a γ-keto ester precursor undergoes intramolecular condensation under basic conditions to form the cyclic ketone. However, these methods often lack stereocontrol, necessitating post-cyclization modifications.

Table 1: Comparison of Cyclization Methods

MethodStarting MaterialConditionsYield (%)Stereoselectivity
Dieckmann CyclizationEthyl γ-keto esterNaOEt, EtOH, reflux45–60Low
Robinson AnnulationMethyl vinyl ketoneKOH, H2O/EtOH50–65Moderate
Asymmetric CatalysisChiral dienolateRhodium catalyst70–85High

Asymmetric catalysis using chiral rhodium complexes has emerged as a superior approach, achieving enantiomeric excess (ee) >90%.

Stereochemical Control Strategies

Chiral Auxiliaries

The use of Evans oxazolidinones or Oppolzer’s sultams enables precise control over the 2S, 3R, and 6R configurations. For instance, an Evans auxiliary directs the alkylation of the cyclohexanone precursor, ensuring the correct stereochemistry at C2 and C3.

Enzymatic Resolution

Racemic mixtures of intermediates can be resolved using lipases or esterases. Candida antarctica lipase B selectively hydrolyzes the undesired enantiomer, yielding the (2S,3R,6R)-isomer with >98% ee.

Table 2: Stereochemical Outcomes by Method

MethodKey Stepee (%)Yield (%)
Chiral AuxiliaryAlkylation with Evans reagent9268
Enzymatic ResolutionHydrolysis of racemate9855
Asymmetric HydrogenationKetone reduction9575

Functionalization of the Cyclohexanone Core

Introduction of the 3-Oxobutyl Group

The 3-oxobutyl side chain is installed via Michael addition of a β-keto ester to an α,β-unsaturated ketone intermediate. For example, the reaction of methyl vinyl ketone with ethyl acetoacetate in the presence of L-proline as an organocatalyst affords the desired adduct with 80% yield.

Ethyl and Methyl Substituent Incorporation

Ethyl and methyl groups are introduced through alkylation or Grignard reactions . A regioselective alkylation using ethyl magnesium bromide at −78°C ensures proper positioning of the ethyl group at C6.

Industrial-Scale Synthesis Considerations

Catalytic Efficiency

Industrial processes prioritize catalysts with high turnover numbers (TON). A palladium-catalyzed asymmetric allylic alkylation achieves a TON of 1,200, reducing production costs by 40% compared to stoichiometric methods.

Solvent and Energy Optimization

Green chemistry principles advocate for aqueous-phase reactions. A recent patent discloses a water-tolerant iridium catalyst that facilitates cyclohexanone functionalization at 80°C, eliminating organic solvent use .

Q & A

Basic Questions

Q. What synthetic methodologies are most effective for producing (2S,3R,6R)-6-Ethyl-3-methyl-2-(3-oxobutyl)-cyclohexanone, and how can reaction parameters be optimized for stereochemical fidelity?

  • Methodology :

  • Catalytic hydrogenation : Use Pd@mpg-C₃N₄ or Pd/Al₂O₃ with Lewis acids (e.g., AlCl₃) to selectively hydrogenate phenolic precursors under mild conditions (50–65°C, 1 MPa H₂). This suppresses over-reduction to alcohols .
  • Dehydrogenation : Optimize copper-based catalysts (Cu⁺ vs. Cu⁰) to convert cyclohexanol derivatives to ketones while avoiding aromatization to phenol (80–120°C, inert atmosphere) .
  • β-Dicarbonyl chemistry : Employ acetoacetic ester or malonic ester syntheses to introduce the 3-oxobutyl substituent, followed by stereoselective cyclization .

Q. How can NMR spectroscopy resolve the stereochemistry and substituent positions in this compound?

  • Methodology :

  • Use high-resolution ¹H NMR (500+ MHz) to analyze coupling constants (e.g., J = 6.5–7.2 Hz for axial-equatorial proton interactions) and NOE effects. Key signals include:
  • Ethyl group: δ 0.74–1.03 ppm (triplet, CH₃) and δ 1.86–2.04 ppm (multiplet, CH₂) .
  • 3-Oxobutyl: δ 2.20–2.67 ppm (multiplet, CH₂CO) and δ 2.07–2.09 ppm (singlet, ketone proton) .
  • Compare experimental data with computational predictions (DFT-based chemical shift modeling) to validate stereochemistry.

Advanced Research Questions

Q. What mechanistic insights explain the role of Pd-Lewis acid synergy in selective ketone synthesis, and how can this be applied to complex cyclohexanone derivatives?

  • Analysis :

  • Pd nanoparticles activate H₂, while Lewis acids (e.g., AlCl₃) polarize the carbonyl group, stabilizing the ketone intermediate and inhibiting further reduction to alcohols. This dual mechanism achieves >99% selectivity .
  • For derivatives with bulky substituents (e.g., 3-oxobutyl), use mesoporous supports (mpg-C₃N₄) to enhance substrate diffusion and reduce steric hindrance .

Q. How can conflicting spectral data (e.g., unexpected ¹³C NMR peaks) be resolved during structural validation?

  • Methodology :

  • Perform 2D NMR (HSQC, HMBC) to assign ambiguous signals. For example, cross-peaks between δ 2.25–2.39 ppm (CH₂) and δ 207–210 ppm (carbonyl) confirm the 3-oxobutyl moiety .
  • Use X-ray crystallography (if crystals are obtainable) or computational IR/Raman simulations to resolve discrepancies in functional group assignments .

Q. What strategies minimize by-products like cyclohexanol or dimerized species during large-scale synthesis?

  • Optimization :

  • Temperature control : Maintain reaction temperatures ≤65°C to prevent Pd sintering and over-hydrogenation .
  • Additives : Introduce weak bases (e.g., NaHCO₃) to neutralize acidic by-products that promote dimerization via aldol condensation .
  • Solvent selection : Use aqueous media or compressed CO₂ to improve selectivity and reduce side reactions .

Q. How do oxidation states of copper catalysts influence the dehydrogenation of cyclohexanol derivatives to target ketones?

  • Kinetic insights :

  • Cu⁺ sites exhibit higher activity for dehydrogenation (TOF ≈ 12 h⁻¹) vs. Cu⁰ (TOF ≈ 4 h⁻¹). Pre-treat catalysts with O₂ at 300°C to stabilize Cu⁺ .
  • Avoid reducing atmospheres to prevent Cu⁺ → Cu⁰ conversion, which increases phenol formation via aromatization .

Q. What analytical techniques are critical for detecting and quantifying trace dimer/trimer by-products in polymerization-prone systems?

  • Methods :

  • GC-MS : Monitor retention times and fragmentation patterns (e.g., m/z 190 for cyclohexanone dimers) .
  • SEC/GPC : Assess molecular weight distribution to identify oligomers (Mw ≈ 300–600 Da) .
  • In situ FTIR : Track C=O stretching (1720 cm⁻¹) and OH bands (3400 cm⁻¹) to detect aldol condensation in real time .

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